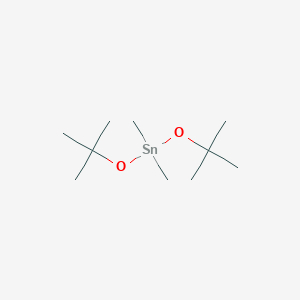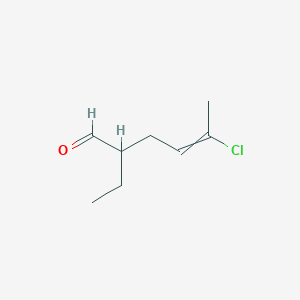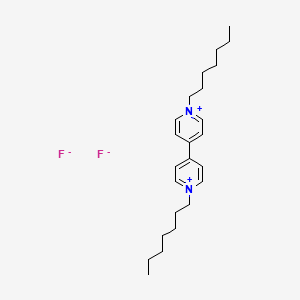
1,1'-Diheptyl-4,4'-bipyridin-1-ium difluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Diheptyl-4,4’-bipyridin-1-ium difluoride is a chemical compound known for its unique properties and applications in various fields. It is a derivative of bipyridine, a class of compounds widely used in coordination chemistry and electrochemistry. The compound is characterized by the presence of two heptyl groups attached to the nitrogen atoms of the bipyridine ring, along with two fluoride ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Diheptyl-4,4’-bipyridin-1-ium difluoride typically involves the reaction of 4,4’-bipyridine with heptyl bromide in the presence of a base, followed by the introduction of fluoride ions. The reaction conditions often include:
Solvent: Common solvents used are acetonitrile or dimethylformamide (DMF).
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Base: Bases like potassium carbonate or sodium hydride are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1,1’-Diheptyl-4,4’-bipyridin-1-ium difluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox chemistry.
Reduction: It can also be reduced, often using reducing agents like sodium borohydride.
Substitution: The heptyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridinium salts, while substitution reactions can produce various alkyl or aryl derivatives.
科学的研究の応用
1,1’-Diheptyl-4,4’-bipyridin-1-ium difluoride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a redox-active compound in electrochemistry.
Biology: Investigated for its potential as an inhibitor of certain biological pathways.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial agent.
Industry: Utilized in the development of electronic devices, such as organic light-emitting diodes (OLEDs) and supercapacitors.
作用機序
The mechanism by which 1,1’-Diheptyl-4,4’-bipyridin-1-ium difluoride exerts its effects involves its interaction with molecular targets and pathways. In electrochemistry, it acts as a redox-active compound, participating in electron transfer reactions. In biological systems, it may inhibit specific enzymes or receptors, affecting cellular processes.
類似化合物との比較
Similar Compounds
1,1’-Diheptyl-4,4’-bipyridinium dibromide: Similar structure but with bromide ions instead of fluoride.
1,1’-Dioctadecyl-4,4’-bipyridinium dibromide: Contains longer alkyl chains (octadecyl) and bromide ions.
Methyl viologen dichloride: A well-known bipyridinium compound with methyl groups and chloride ions.
Uniqueness
1,1’-Diheptyl-4,4’-bipyridin-1-ium difluoride is unique due to the presence of fluoride ions, which can impart different chemical and physical properties compared to its bromide or chloride counterparts. The heptyl groups also contribute to its distinct characteristics, affecting its solubility and reactivity.
特性
CAS番号 |
56343-78-3 |
|---|---|
分子式 |
C24H38F2N2 |
分子量 |
392.6 g/mol |
IUPAC名 |
1-heptyl-4-(1-heptylpyridin-1-ium-4-yl)pyridin-1-ium;difluoride |
InChI |
InChI=1S/C24H38N2.2FH/c1-3-5-7-9-11-17-25-19-13-23(14-20-25)24-15-21-26(22-16-24)18-12-10-8-6-4-2;;/h13-16,19-22H,3-12,17-18H2,1-2H3;2*1H/q+2;;/p-2 |
InChIキー |
XBTUVXYWTMIEBA-UHFFFAOYSA-L |
正規SMILES |
CCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCC.[F-].[F-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


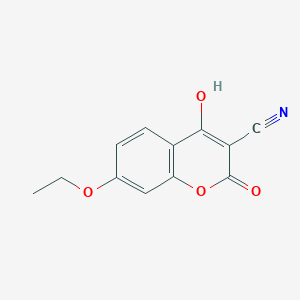
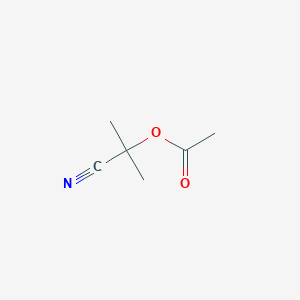
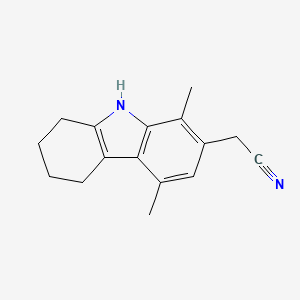
![2,4-Dichloro-6-[(dimethylamino)methyl]phenol](/img/structure/B14627417.png)
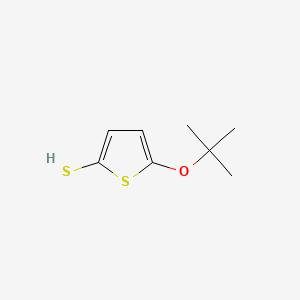
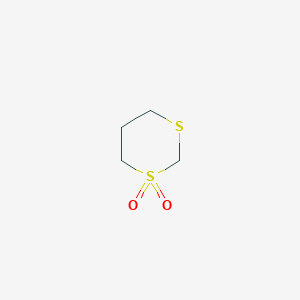
![N-[2-(4-Chlorophenoxy)phenyl]-1,1-difluoromethanesulfonamide](/img/structure/B14627438.png)


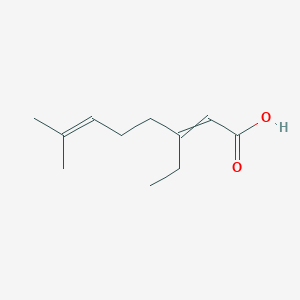
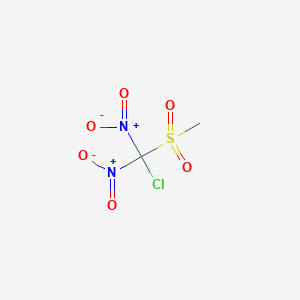
![3-[(Morpholin-4-yl)methyl]oxolan-2-one](/img/structure/B14627466.png)
